molecular formula C11H6BrN3O2S B12631747 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-12-8

2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole

Cat. No.: B12631747
CAS No.: 944581-12-8
M. Wt: 324.16 g/mol
InChI Key: UYTNZUXJGMAMAD-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Various bases and solvents can be employed to facilitate cyclization reactions.

Major Products Formed:

    Reduction of Nitro Group: 2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole.

    Substitution of Bromine: 2-Substituted-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

    2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole and nitro-phenyl groups.

    3-Nitrobenzaldehyde: Contains the nitro-phenyl group but lacks the imidazole and thiazole rings.

    2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole: A derivative formed by the reduction of the nitro group.

Uniqueness: 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combination of imidazole and thiazole rings with a nitro-phenyl substituent. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

944581-12-8

Molecular Formula

C11H6BrN3O2S

Molecular Weight

324.16 g/mol

IUPAC Name

2-bromo-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-2-1-3-8(4-7)15(16)17/h1-6H

InChI Key

UYTNZUXJGMAMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(SC3=N2)Br

Origin of Product

United States

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